molecular formula C5H6BNO3 B12369601 (6-oxo-3H-pyridin-3-yl)boronic acid

(6-oxo-3H-pyridin-3-yl)boronic acid

Cat. No.: B12369601
M. Wt: 138.92 g/mol
InChI Key: KHZPJIJCUWHSLL-UHFFFAOYSA-N
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Description

(6-oxo-3H-pyridin-3-yl)boronic acid is a boronic acid derivative with a pyridine ring structure. This compound is of significant interest in organic chemistry due to its unique reactivity and potential applications in various fields, including medicinal chemistry and materials science. The presence of both boronic acid and pyridine functionalities makes it a versatile intermediate for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-oxo-3H-pyridin-3-yl)boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-oxo-3H-pyridin-3-yl)boronic acid is unique due to the presence of the oxo group at the 6-position, which can influence its reactivity and binding properties. This structural feature can enhance its utility in specific applications, such as enzyme inhibition and materials synthesis .

Properties

Molecular Formula

C5H6BNO3

Molecular Weight

138.92 g/mol

IUPAC Name

(6-oxo-3H-pyridin-3-yl)boronic acid

InChI

InChI=1S/C5H6BNO3/c8-5-2-1-4(3-7-5)6(9)10/h1-4,9-10H

InChI Key

KHZPJIJCUWHSLL-UHFFFAOYSA-N

Canonical SMILES

B(C1C=CC(=O)N=C1)(O)O

Origin of Product

United States

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